molecular formula C8H7N3O2 B164790 4-(Azidomethyl)benzoic acid CAS No. 79584-03-5

4-(Azidomethyl)benzoic acid

Cat. No.: B164790
CAS No.: 79584-03-5
M. Wt: 177.16 g/mol
InChI Key: QWRURNUFBGDSDL-UHFFFAOYSA-N
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Description

4-(Azidomethyl)benzoic acid is an organic compound that contains an azide group attached to a benzoic acid moiety. This compound is widely used in click chemistry, a field that has significant applications in the binding of nucleic acids, lipids, proteins, and other molecules. Click chemistry is valued for its high yield, specificity, and simplicity .

Preparation Methods

The synthesis of 4-(Azidomethyl)benzoic acid typically involves the introduction of an azide group into a benzoic acid derivative. One common method is to first introduce a chloromethyl group into the benzoic acid, which is then converted into an azidomethyl group. This can be achieved through the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(Azidomethyl)benzoic acid undergoes several types of chemical reactions, primarily due to the presence of the azide group. Some of the key reactions include:

The major products formed from these reactions are triazole derivatives, which are valuable in various chemical and biological applications.

Scientific Research Applications

Bioconjugation Applications

2.1 Antibody-Drug Conjugates (ADCs)

One of the most significant applications of 4-(azidomethyl)benzoic acid is in the synthesis of antibody-drug conjugates (ADCs). The azide group allows for selective coupling with alkynes on antibodies, facilitating the creation of targeted therapies for cancer treatment. This method enhances the specificity and efficacy of drug delivery systems .

2.2 Nucleic Acid Labeling

The compound is also utilized in labeling nucleic acids, which is crucial for various molecular biology techniques. By attaching fluorescent tags or other functional groups via click chemistry, researchers can track and analyze nucleic acid interactions within cellular environments .

Material Science Applications

3.1 Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing functionalized polymers. Its ability to undergo click reactions allows for the incorporation of diverse functionalities into polymer backbones, enabling the development of smart materials with responsive properties .

3.2 Surface Functionalization

The compound is employed for surface modification of materials, enhancing their biocompatibility or introducing specific chemical functionalities. This application is particularly relevant in biomedical devices and sensors where surface properties significantly influence performance .

Case Study 1: Synthesis of Azido-Functionalized Polymers

A study demonstrated the successful incorporation of this compound into a polymer matrix through click chemistry. The resulting polymer exhibited enhanced mechanical properties and improved thermal stability compared to non-functionalized counterparts. This approach underscores the compound's utility in developing advanced materials for industrial applications .

Case Study 2: Development of Targeted Cancer Therapies

Research focusing on ADCs highlighted the effectiveness of using this compound for conjugating cytotoxic drugs to antibodies. The study reported a significant increase in tumor targeting efficiency and reduced systemic toxicity, showcasing the potential of this compound in therapeutic applications .

Mechanism of Action

The primary mechanism of action of 4-(Azidomethyl)benzoic acid involves its participation in click chemistry reactions. The azide group in the compound reacts with alkyne groups to form stable triazole rings. This reaction is facilitated by copper catalysts in CuAAC or occurs spontaneously in SPAAC. The formed triazole rings are stable and can be used to link various molecules together, enabling the creation of complex molecular architectures .

Comparison with Similar Compounds

4-(Azidomethyl)benzoic acid can be compared to other azide-containing compounds used in click chemistry:

This compound is unique due to its combination of an azide group and a carboxylic acid, which allows it to participate in a wide range of chemical reactions and applications.

Biological Activity

4-(Azidomethyl)benzoic acid is a compound that has garnered attention in various fields of biological research, particularly due to its role as a click chemistry reagent. This article explores its biological activity, applications in drug development, and potential therapeutic uses.

This compound is characterized by the presence of an azide functional group, which makes it a versatile building block in organic synthesis. Its chemical structure can be represented as follows:

C8H8N2O2\text{C}_8\text{H}_8\text{N}_2\text{O}_2

Biological Applications

The biological activities of this compound are diverse, impacting several areas:

  • Click Chemistry : The azide group allows for efficient click chemistry reactions, facilitating the conjugation of biomolecules, which is crucial in drug development and bioconjugation techniques .
  • Antibody-Drug Conjugates (ADCs) : It has been utilized in the synthesis of ADCs, enhancing the targeting and efficacy of cancer therapies by linking cytotoxic drugs to antibodies that specifically bind to cancer cell markers .
  • Imaging Agents : The compound serves as a precursor for radiolabeled imaging agents, particularly in positron emission tomography (PET), aiding in the visualization of tumors .

Research indicates that this compound influences various biological pathways:

  • Cell Cycle Regulation : Studies have shown its involvement in modulating cell cycle progression and apoptosis, suggesting potential applications in cancer treatment .
  • Signal Transduction : It interacts with several signaling pathways, including JAK/STAT and MAPK/ERK pathways, which are critical in cellular responses to growth factors and cytokines .
  • Antiviral Activity : Preliminary findings suggest that it may have antiviral properties against several viruses, including HIV and influenza, by disrupting viral replication processes .

Table 1: Summary of Biological Activities

Activity TypeDescription
Antibody-Drug ConjugatesEnhances targeting of cancer cells via specific antibody binding
Imaging AgentsUsed in PET for tumor visualization
Cell Cycle RegulationModulates apoptosis and cell proliferation
Antiviral PropertiesPotential activity against multiple viruses

Case Study 1: Antibody-Drug Conjugate Development

In a study exploring the efficacy of ADCs using this compound as a linker, researchers demonstrated improved targeting and reduced systemic toxicity compared to traditional chemotherapeutics. The study highlighted the compound's ability to facilitate selective drug delivery to tumor cells while minimizing damage to healthy tissues .

Case Study 2: Imaging Applications

A recent investigation into the use of this compound in PET imaging revealed its potential as a radiotracer for prostate-specific membrane antigen (PSMA). The compound was successfully conjugated with fluorine-18, allowing for enhanced imaging capabilities in prostate cancer diagnostics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(azidomethyl)benzoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves functionalizing 4-(bromomethyl)benzoic acid via nucleophilic substitution with sodium azide (NaN₃). Key variables include solvent choice (e.g., DMF or DMSO for polar aprotic conditions), temperature (60–80°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted azide salts, which can pose safety risks. Purity validation requires HPLC or LC-MS, while structural confirmation employs 1H^1H/13C^{13}C NMR and FT-IR to verify the azide (-N3_3) and carboxylic acid (-COOH) groups .

Q. How is this compound applied in bioconjugation strategies for biomolecule labeling?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling of proteins, nucleic acids, or lipids. For example, the carboxylic acid moiety can be activated with EDC/NHS to form amide bonds with lysine residues, while the azide reacts with alkyne-tagged probes. Optimization includes pH control (7.4 for biocompatibility) and minimizing copper toxicity using ligands like TBTA. Applications span fluorescent tagging, drug delivery systems, and surface functionalization of nanoparticles .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • FT-IR : Identifies azide stretches (~2100 cm1^{-1}) and carboxylic acid O-H/N-H vibrations.
  • NMR : 1H^1H NMR resolves methylene protons adjacent to the azide (δ ~4.3 ppm) and aromatic protons (δ ~7.8–8.1 ppm).
  • X-ray crystallography : SHELXL/SHELXS software (via WinGX) refines unit cell parameters and hydrogen-bonding networks, critical for verifying molecular packing and stability .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in click chemistry applications?

The electron-withdrawing carboxylic acid group reduces electron density at the azide, slowing CuAAC kinetics. Steric hindrance from the methylene bridge can further decrease reaction rates. Computational studies (DFT) using Gaussian or ORCA software model transition states to optimize ligand design. Experimental validation involves kinetic assays comparing reaction rates with structurally analogous azides .

Q. What computational approaches are used to predict the stability and reactivity of this compound derivatives?

  • DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and azide decomposition pathways.
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O/N) in crystalline forms, informing stability under thermal stress .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) to guide drug design .

Q. How can researchers mitigate thermal and photolytic degradation of this compound during storage and handling?

  • Storage : –20°C under inert gas (Ar/N2_2) to prevent azide decomposition.
  • Light sensitivity : Use amber vials and minimize UV exposure.
  • Stability assays : TGA/DSC for thermal profiles; HPLC-MS monitors degradation products like benzonitrile or NH3_3 .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The polar carboxylic acid and nonpolar aromatic ring create competing solubility trends. Co-solvent systems (e.g., water/ethanol) and slow evaporation at 4°C improve crystal growth. For problematic cases, SIR97 or SHELXD software resolves phase ambiguities via direct methods, while ORTEP-3 visualizes disorder in azide moieties .

Q. How do researchers cross-validate analytical data when characterizing novel derivatives of this compound?

Multi-technique approaches are essential:

  • Mass spectrometry : HRMS confirms molecular weight and fragmentation patterns.
  • XRD vs. NMR : Correlate crystallographic bond lengths/angles with 13C^{13}C chemical shifts.
  • Reproducibility : Triplicate runs with statistical analysis (e.g., ICC >0.8) ensure data reliability .

Q. What are the limitations of using this compound compared to other azide-containing linkers in bioorthogonal chemistry?

The carboxylic acid group can interfere with certain reactions (e.g., esterification) unless protected. Alternative linkers like PEG-azides offer better solubility in aqueous systems. Comparative studies should assess reaction efficiency (e.g., k2_2 for CuAAC) and cytotoxicity in cellular models .

Q. How can enzymatic assays evaluate the biological activity of this compound conjugates?

  • Inhibition assays : Measure IC50_{50} against target enzymes (e.g., tyrosinase) using UV-Vis kinetics.
  • Fluorescence polarization : Quantifies binding affinity to receptors or DNA.
  • Microscale thermophoresis (MST) : Determines dissociation constants (Kd_d) in low-volume samples .

Properties

IUPAC Name

4-(azidomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRURNUFBGDSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608218
Record name 4-(Azidomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79584-03-5
Record name 4-(Azidomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Azidomethyl)benzoic acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of p-bromomethylbenzoic acid (13.607 g, 63.3 mmol) in acetone (300 ml) and H2O (15 ml) was added dropwise at room temperature a solution of NaN3 (4.123 g, 63.4 mmol) in H2O (40 ml). The reaction mixture was stirred at room temperature overnight(ca 20 h). After evaporation of the acetone, the residual solid was suspended in water and filtered, yielding 10.13 g (57.2 mmol, 90.3%) of p-azidomethylbenzoic acid as a white powder: 1Hmr (DMSO-d6 4.57 (2H, s, --CH3N3), 7.43-7.55-7.93-8.07 (4H, A2 'B2 ', aromatic Hs) and 12.7 ppm (br, s, --CO2H): ir (nujol) νmax : (--N3) and 1670 cm-1 (--CO2H).
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13.607 g
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4.123 g
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300 mL
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15 mL
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40 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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